2-({[4-(2,4-dimethylbenzyl)-1-piperazinyl]imino}methyl)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-({[4-(2,4-dimethylbenzyl)-1-piperazinyl]imino}methyl)benzoic acid, also known as L-745,870, is a potent and selective antagonist of the dopamine D4 receptor. It was first synthesized in the early 1990s and has since been extensively studied for its potential use in the treatment of various psychiatric disorders.
Mecanismo De Acción
2-({[4-(2,4-dimethylbenzyl)-1-piperazinyl]imino}methyl)benzoic acid acts as an antagonist of the dopamine D4 receptor, which is primarily found in the prefrontal cortex and limbic system of the brain. By blocking the action of dopamine at this receptor, 2-({[4-(2,4-dimethylbenzyl)-1-piperazinyl]imino}methyl)benzoic acid is thought to modulate the activity of these brain regions and improve symptoms of psychiatric disorders.
Biochemical and physiological effects:
Studies have shown that 2-({[4-(2,4-dimethylbenzyl)-1-piperazinyl]imino}methyl)benzoic acid can improve cognitive function in animal models of schizophrenia and ADHD. It has also been shown to reduce drug-seeking behavior in animal models of addiction. However, the exact biochemical and physiological effects of 2-({[4-(2,4-dimethylbenzyl)-1-piperazinyl]imino}methyl)benzoic acid are still being studied.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-({[4-(2,4-dimethylbenzyl)-1-piperazinyl]imino}methyl)benzoic acid in lab experiments is its high potency and selectivity for the dopamine D4 receptor. This allows researchers to study the specific effects of blocking this receptor without affecting other dopamine receptors. However, one limitation is that 2-({[4-(2,4-dimethylbenzyl)-1-piperazinyl]imino}methyl)benzoic acid is not currently approved for human use, so its potential clinical applications are still being investigated.
Direcciones Futuras
Future research on 2-({[4-(2,4-dimethylbenzyl)-1-piperazinyl]imino}methyl)benzoic acid could include further studies on its potential use in the treatment of various psychiatric disorders, as well as investigations into its mechanism of action and potential side effects. Additionally, studies could be conducted to determine the optimal dosages and administration routes for 2-({[4-(2,4-dimethylbenzyl)-1-piperazinyl]imino}methyl)benzoic acid in human patients.
Métodos De Síntesis
The synthesis of 2-({[4-(2,4-dimethylbenzyl)-1-piperazinyl]imino}methyl)benzoic acid involves several steps, starting with the reaction of 2-bromo-4-methylbenzoic acid with 1-(2,4-dimethylphenyl)piperazine to form 2-(2,4-dimethylphenyl)-4-methylbenzoic acid piperazide. This compound is then reacted with formaldehyde and hydrogen cyanide to form 2-({[4-(2,4-dimethylbenzyl)-1-piperazinyl]imino}methyl)benzoic acid.
Aplicaciones Científicas De Investigación
2-({[4-(2,4-dimethylbenzyl)-1-piperazinyl]imino}methyl)benzoic acid has been studied for its potential use in the treatment of various psychiatric disorders, including schizophrenia, bipolar disorder, and attention deficit hyperactivity disorder (ADHD). It has also been studied for its potential use in the treatment of drug addiction and Parkinson's disease.
Propiedades
IUPAC Name |
2-[[4-[(2,4-dimethylphenyl)methyl]piperazin-1-yl]iminomethyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O2/c1-16-7-8-19(17(2)13-16)15-23-9-11-24(12-10-23)22-14-18-5-3-4-6-20(18)21(25)26/h3-8,13-14H,9-12,15H2,1-2H3,(H,25,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMSXDKAHNROUJY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CN2CCN(CC2)N=CC3=CC=CC=C3C(=O)O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.